molecular formula C4H9NO4S B6617181 (S)-2-(Methylsulfonamido)propanoic acid CAS No. 97538-68-6

(S)-2-(Methylsulfonamido)propanoic acid

Cat. No.: B6617181
CAS No.: 97538-68-6
M. Wt: 167.19 g/mol
InChI Key: IVSHKPMKSXBARS-VKHMYHEASA-N
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Description

(S)-2-(Methylsulfonamido)propanoic acid is a chiral sulfonamide-containing carboxylic acid that serves as a valuable synthetic intermediate and potential pharmacophore in medicinal chemistry research. Its structure, featuring a stereospecific (S)-configuration and a methylsulfonamido moiety, makes it a compound of interest for developing novel bioactive molecules. This compound is primarily investigated for its potential role in the design and synthesis of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists . The TRPV1 receptor is a prominent target for therapeutic intervention in chronic pain, neuroinflammatory conditions, and other disorders involving C-fiber sensory neurons . In this context, the methylsulfonamido group is a key structural feature known to contribute to high receptor affinity and potent antagonistic activity, often through hydrophobic interactions within the receptor's binding pocket . The (S)-enantiomer is of particular importance, as stereospecific configuration is frequently critical for optimal biological activity and potency in receptor-ligand interactions, a phenomenon consistently observed in related TRPV1 antagonists . Researchers value this chemical for constructing advanced analog libraries, facilitating structure-activity relationship (SAR) studies to optimize drug candidate efficacy and selectivity. As a building block, it can be coupled with various aromatic and heterocyclic systems to create novel compounds for pharmacological screening . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2S)-2-(methanesulfonamido)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO4S/c1-3(4(6)7)5-10(2,8)9/h3,5H,1-2H3,(H,6,7)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSHKPMKSXBARS-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701309640
Record name N-(Methylsulfonyl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701309640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97538-68-6
Record name N-(Methylsulfonyl)-L-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97538-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Methylsulfonyl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701309640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward approach involves reacting L-alanine (2-aminopropanoic acid) with methanesulfonyl chloride (MsCl) under basic conditions. The amine group undergoes nucleophilic substitution with MsCl, forming the sulfonamide bond. To prevent racemization at the α-carbon, the reaction is typically conducted at 0–5°C in a biphasic system (e.g., water/dichloromethane) with sodium bicarbonate as the base.

Key Steps :

  • Protection of Carboxylic Acid : Prior sulfonamidation, the carboxylic acid group may be protected as a methyl or tert-butyl ester to avoid side reactions.

  • Sulfonylation : MsCl is added dropwise to a cooled solution of L-alanine ester in the presence of a base.

  • Deprotection : The ester is hydrolyzed back to the carboxylic acid using aqueous HCl or LiOH.

Example Protocol :

  • Starting Material : L-alanine methyl ester (1.0 equiv)

  • Reagents : MsCl (1.2 equiv), NaHCO₃ (2.0 equiv), H₂O/CH₂Cl₂ (1:1 v/v)

  • Conditions : 0°C, 2 hours

  • Yield : 75–85% after deprotection.

Substitution Reactions from Halogenated Precursors

Bromopropanoic Acid Route

2-Bromopropanoic acid serves as a versatile precursor. The bromine atom is displaced by a methylsulfonamide group via nucleophilic substitution.

Procedure :

  • Activation : The carboxylic acid is protected as an ethyl ester to enhance solubility.

  • Amination : The bromide reacts with methylsulfonamide (MsNH₂) in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) under microwave irradiation.

  • Deprotection : Ethyl ester hydrolysis with NaOH yields the final product.

Optimization Data :

ParameterValue
CatalystPd(OAc)₂/Xantphos
Temperature100°C
Time1 hour
Yield68%
Enantiomeric Excess98% (S)

This method benefits from mild conditions but requires costly catalysts.

Enzymatic Resolution for Stereocontrol

Kinetic Resolution Using Acylases

Racemic 2-(methylsulfonamido)propanoic acid is resolved using L-acylase enzymes, which selectively hydrolyze the (S)-enantiomer’s ester.

Process :

  • Racemate Synthesis : Prepare racemic methyl ester via non-chiral sulfonamidation.

  • Enzymatic Hydrolysis : Treat with porcine kidney acylase (PKA) at pH 7.5, 37°C. The (S)-ester is hydrolyzed to the acid, while the (R)-ester remains intact.

  • Separation : Extract the (S)-acid using ion-exchange chromatography.

Performance Metrics :

  • Conversion : 45–50% (theoretical maximum for kinetic resolution)

  • ee (S) : >99%

  • Yield : 40–42%.

Asymmetric Synthesis via Chiral Auxiliaries

Evans Oxazolidinone Methodology

A chiral oxazolidinone auxiliary directs asymmetric installation of the methylsulfonamide group.

Steps :

  • Auxiliary Attachment : Couple L-alanine to (R)-4-benzyloxazolidin-2-one.

  • Sulfonylation : Treat with MsCl and triethylamine.

  • Auxiliary Removal : Hydrolyze with LiOH/H₂O₂ to release the (S)-acid.

Advantages :

  • ee : >99%

  • Yield : 70–75%

  • Scalability : Suitable for multi-gram synthesis.

Comparative Analysis of Methods

MethodYield (%)ee (%)CostScalability
Direct Sulfonamidation8599LowIndustrial
Substitution6898HighLab-scale
Enzymatic Resolution42>99MediumPilot-scale
Asymmetric Synthesis75>99HighLab-scale

Key Findings :

  • Direct sulfonamidation offers the best balance of yield and cost for industrial applications.

  • Enzymatic resolution achieves the highest enantiomeric purity but suffers from lower yields.

  • Asymmetric synthesis is ideal for small-scale, high-purity demands .

Chemical Reactions Analysis

Types of Reactions: (S)-2-(Methylsulfonamido)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

(S)-2-(Methylsulfonamido)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential as a drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (S)-2-(Methylsulfonamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and electrostatic interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The chiral center allows for selective binding to chiral targets, enhancing its specificity and efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of (S)-2-(methylsulfonamido)propanoic acid are influenced by modifications to its sulfonamide group, aromatic substituents, and stereochemistry. Below is a detailed comparison with key analogs:

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound -SO₂NHCH₃ on C2 (S-configuration) C₄H₉NO₄S 167.18 Pharmacophore in integrin inhibitors
(S)-3-(4-Fluorophenyl)-2-(methylsulfonamido)propanoic acid 4-Fluorophenyl on C3, -SO₂NHCH₃ on C2 (S) C₁₀H₁₁FNO₄S 260.26 Enhanced metabolic stability; anticancer applications
2-(Naphthalene-2-sulfonamido)-3-phenylpropanoic acid Naphthalene-2-sulfonamido on C2, phenyl on C3 C₁₉H₁₇NO₄S 367.41 Bulkier structure; impacts crystallinity and solubility
(S)-2-(4-Methylphenylsulfonamido)propanoic acid 4-Methylphenylsulfonamido on C2 (S) C₁₀H₁₃NO₄S 243.28 Increased lipophilicity; impurity in APIs
Lifitegrast (Xiidra®) Complex benzofuran and tetrahydroisoquinoline groups appended to core structure C₂₉H₂₇Cl₂N₃O₇S 633.51 FDA-approved for dry eye disease; targets LFA-1/ICAM-1 interaction

Key Observations

Stereochemical Influence: The S-configuration in this compound is critical for biological activity. Racemic analogs (e.g., impurities in ) often exhibit reduced efficacy due to enantiomeric competition .

Substituent Effects: Fluorine Addition: The 4-fluorophenyl analog () shows improved metabolic stability compared to the non-fluorinated parent compound, attributed to fluorine’s electron-withdrawing effects and resistance to oxidative degradation . Aromatic Bulk: Naphthalene-sulfonamido derivatives () demonstrate reduced aqueous solubility but enhanced π-π stacking in crystal lattices, which may influence formulation stability .

Complex Derivatives: Lifitegrast () exemplifies how appending large functional groups to the core structure can confer target specificity (e.g., LFA-1 inhibition) while retaining the sulfonamido-propanoic acid pharmacophore .

Biological Activity

(S)-2-(Methylsulfonamido)propanoic acid, also known as 2-(methanesulfonamido)propanoic acid, is an organic compound with significant biological potential. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : CHNOS
  • Molecular Weight : Approximately 167.18 g/mol
  • Solubility : The compound is water-soluble due to the presence of polar functional groups, which enhances its applicability in biological systems.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the treatment of infections.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.
  • Anticancer Potential : There is emerging evidence that this compound may inhibit cancer cell proliferation, although detailed studies are required to elucidate its efficacy and mechanism.

The biological activity of this compound is thought to involve interactions with specific molecular targets. These interactions may modulate enzyme activity and influence signaling pathways critical for various biological processes. For instance, its sulfonamide group could interact with receptors or enzymes involved in inflammation and cell proliferation.

1. Antimicrobial Activity

A study screened various compounds for their ability to inhibit Mycobacterium tuberculosis (Mtb). While this compound was not the primary focus, related compounds with similar structures showed promising results against Mtb, indicating potential for further exploration in this area .

2. Anti-inflammatory Properties

Research on sulfonamide derivatives has highlighted their ability to modulate inflammatory responses. The specific activity of this compound in this context remains to be fully characterized but suggests a pathway worth investigating.

3. Anticancer Activity

In vitro studies have indicated that compounds with methylsulfonamide groups can exhibit anticancer properties by inducing apoptosis in cancer cells. Further research is needed to determine the specific effects of this compound on different cancer cell lines .

Comparative Analysis

The following table summarizes the structural similarities and differences between this compound and related compounds:

Compound NameMolecular FormulaKey Features
This compoundCHNOSContains a methylsulfonamide group; potential anti-inflammatory and anticancer activity
2-(Methylsulfonyl)propanoic acidC4H8O4SSulfonyl group; different activity profile
N-(Methylsulfonyl)alanineCHNOSSimilar amine structure; potential for different biological activity

Q & A

Q. What are the common synthetic routes for (S)-2-(Methylsulfonamido)propanoic acid, and what critical parameters influence yield?

The synthesis typically involves coupling reactions between a sulfonamide derivative and a chiral amino acid precursor. Key steps include:

  • Sulfonamide introduction : Use of methanesulfonyl chloride under basic conditions (e.g., triethylamine) to functionalize the amino group .
  • Chiral control : Maintaining stereochemistry via (S)-configured starting materials or asymmetric catalysis. Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane) are critical to minimize racemization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the product .

Q. Which analytical techniques are recommended for characterizing enantiomeric purity?

  • Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases to resolve enantiomers .
  • NMR spectroscopy : Compare diastereomeric derivatives (e.g., Mosher’s esters) to confirm configuration .
  • Optical rotation : Measure specific rotation ([α]D) against a standard .

Q. What safety precautions are necessary when handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coat, and eye protection to avoid skin/eye contact (GHS Category 2B irritation) .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • Storage : Keep in a dry, cool environment (2–8°C) in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization during synthesis?

  • Low-temperature coupling : Perform reactions at 0–4°C to reduce thermal epimerization .
  • Activation reagents : Use carbodiimides (e.g., EDC) with hydroxybenzotriazole (HOBt) to enhance coupling efficiency and stereoretention .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may require shorter reaction times to avoid degradation .

Q. What strategies resolve conflicting data on the compound’s stability under varying pH?

  • pH-rate profiling : Conduct stability studies across pH 1–10 (37°C) with HPLC monitoring to identify degradation products (e.g., sulfonic acid derivatives) .
  • Buffer selection : Use phosphate buffers for neutral pH or simulated gastric/intestinal fluids for bioavailability assessments .
  • Contradiction analysis : Cross-validate results using LC-MS to distinguish hydrolysis pathways vs. oxidation byproducts .

Q. How does the sulfonamido group influence interactions with biological targets?

  • Enzyme inhibition : The sulfonamido moiety acts as a transition-state analog in serine protease inhibition assays (e.g., trypsin-like enzymes) .
  • Binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for target proteins .
  • Metabolic stability : Evaluate resistance to enzymatic cleavage using liver microsome assays .

Q. What advanced methods improve yield in multi-step syntheses?

  • Flow chemistry : Continuous flow systems reduce intermediate isolation steps and enhance reproducibility (e.g., PS-2ClTrtCl resin for solid-phase synthesis) .
  • Catalytic asymmetric synthesis : Employ chiral ligands (e.g., BINOL-derived catalysts) for enantioselective sulfonamidation .
  • Design of experiments (DoE) : Optimize parameters (e.g., reagent stoichiometry, solvent ratio) via response surface methodology .

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